molecular formula C17H23F3N4O B12220202 1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one

1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B12220202
M. Wt: 356.4 g/mol
InChI Key: LSGRIFYJFLIHMS-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Ring: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the Trifluoromethyl-Substituted Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Stille coupling, to introduce the trifluoromethyl-substituted pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, as a potential serotonin reuptake inhibitor, it binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-1-yl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H23F3N4O

Molecular Weight

356.4 g/mol

IUPAC Name

1-piperidin-1-yl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C17H23F3N4O/c18-17(19,20)14-4-5-15(21-12-14)23-10-8-22(9-11-23)13-16(25)24-6-2-1-3-7-24/h4-5,12H,1-3,6-11,13H2

InChI Key

LSGRIFYJFLIHMS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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